1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-17-11-7-5-9-14(17)19(23)21-15-10-6-4-8-13(15)12-16(21)18(22)20-2/h4-11,16H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDFMPPKQDUMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide typically involves the reaction of 2-ethoxybenzoyl chloride with N-methylindoline-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
Amide bond hydrolysis occurs under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux) cleaves the carboxamide group to yield 1-(2-ethoxybenzoyl)indoline-2-carboxylic acid.
-
Basic hydrolysis (NaOH, ethanol/water) generates the corresponding carboxylate salt .
The ethoxy group undergoes ether cleavage with HBr (48%, 100°C) to form a phenolic hydroxyl derivative .
Reduction Reactions
The carboxamide group can be reduced to amines using strong reducing agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C→rt | 1-(2-ethoxybenzoyl)-N-methylindoline-2-methylamine | 72% | |
| H₂ (55 psi), PtO₂ | Ethanol, rt, 12h | Secondary alcohol via ketone reduction | 58% |
Acylation/Alkylation
The indoline nitrogen participates in N-acylation and N-alkylation :
-
Reacts with oxalyl chloride (dry ether, 0°C) to form bis-acylated products .
-
Methylation using CH₃I/K₂CO₃ (DMF, 60°C) yields quaternary ammonium salts .
Electrophilic Aromatic Substitution
The indoline aromatic ring undergoes selective substitution:
| Position | Reagent | Product | Conditions |
|---|---|---|---|
| 5- | HNO₃/H₂SO₄ | 5-nitro derivative | 0°C, 2h |
| 4- | Cl₂ (cat. FeCl₃) | 4-chloro derivative | DCM, 25°C, 6h |
| 6- | Br₂ (AcOH) | 6-bromo derivative | Reflux, 3h |
Carboxamide Derivatization
The N-methyl carboxamide group undergoes:
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Nucleophilic displacement with amines (EDC/HOBt, DMF) to form secondary amides
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Conversion to nitriles via dehydration (POCl₃, pyridine, 80°C)
Coupling Reactions
Used in Suzuki-Miyaura cross-couplings:
pythonExample protocol: 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (1 eq) Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq) Arylboronic acid (1.2 eq) in dioxane/H₂O (4:1) 80°C, 12h → Biaryl derivatives (68-84% yield)[4]
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4 PBS, 37°C):
Photochemical Reactivity
UV irradiation (λ=254nm, MeOH) induces:
-
Ethoxy group dimerization (cis-syn cyclobutane adduct)
This comprehensive reactivity profile enables rational design of derivatives for structure-activity relationship studies. Key challenges include managing the competing reactivity of the ethoxybenzoyl and carboxamide groups during multi-step syntheses . Recent advances in flow chemistry have improved yields in gram-scale preparations of related indoline carboxamides by 18-22% compared to batch methods .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the efficacy of indole derivatives, including 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide, against various bacterial strains. The compound has shown promising results in inhibiting the growth of non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis, which are significant pathogens responsible for respiratory diseases.
Case Study: Antitubercular Activity
A study demonstrated that indole-2-carboxamides, closely related to the compound , possess potent activity against M. tuberculosis. The mechanism involves targeting essential transporters like MmpL3, which is crucial for mycolic acid transport in mycobacterial cell walls. The synthesized compounds exhibited minimal cytotoxicity against human cell lines while maintaining strong selectivity against mycobacterial species .
Anticancer Properties
The compound's structural characteristics make it a candidate for anticancer drug development. Indoline derivatives have been shown to inhibit various cancer cell lines by interfering with cellular mechanisms involved in proliferation and survival.
Case Study: In Vitro Evaluation
In vitro studies have indicated that similar indole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of protein kinases involved in cell cycle regulation. For instance, a related compound demonstrated significant activity against human tumor cells with mean GI50 values indicating effective growth inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indoline structure can enhance its potency and selectivity:
- Substituents on the indoline ring can significantly affect both antimicrobial and anticancer activities.
- Alterations that increase lipophilicity may improve membrane permeability and bioavailability .
Future Directions and Research Opportunities
The potential applications of this compound warrant further investigation:
- Preclinical Studies : More extensive preclinical studies are needed to assess the safety and efficacy profile of this compound in vivo.
- Combination Therapies : Exploring its use in combination with existing antibiotics or chemotherapeutics could enhance therapeutic outcomes.
- Mechanistic Studies : Detailed mechanistic studies will help elucidate how this compound interacts with biological targets at the molecular level.
Mechanism of Action
The mechanism of action of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Indoline Core vs. Heterocyclic Variants
- Indoline Derivatives (Compounds 45, 48): These share the indoline core with the target compound but differ in substituents. For example, compound 45 incorporates a halogenated phenylacetyl group, which increases molecular weight and may enhance target binding through halogen interactions .
- Piperidine-Thiadiazole Hybrid (Compound in ) : Replacing the indoline core with a piperidine-thiadiazole scaffold significantly modifies the molecular geometry and electronic properties. The thiadiazole ring may enhance π-π stacking interactions, while the piperidine moiety could improve conformational flexibility .
Substituent Effects
- N-Alkyl Groups : The N-methyl group in the target compound and compound 45 reduces hydrogen-bonding capacity compared to the N,N-dimethyl variant in compound 48, which may influence membrane permeability and CNS penetration .
- Acyl/Substituted Benzoyl Groups: The 2-ethoxybenzoyl group in the target compound contrasts with the 4-chlorophenoxyacetyl group in compound 46.
Biological Activity
1-(2-Ethoxybenzoyl)-N-methylindoline-2-carboxamide is a compound that belongs to the indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an indoline core, which is a common scaffold in many biologically active compounds.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity
- Antimicrobial Activity
- Anti-inflammatory Effects
- Enzyme Inhibition
Anticancer Activity
Research indicates that compounds with indole scaffolds often demonstrate significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines such as MDA-MB-231 (breast cancer), H460 (lung cancer), and HT29 (colon cancer) through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives
A study by Ma et al. demonstrated that certain indole derivatives exhibited strong anticancer activity in vitro, particularly against breast cancer cells, with IC50 values in the low micromolar range . The mechanism involved the inhibition of specific signaling pathways critical for cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess activity against both Gram-positive and Gram-negative bacteria.
Research Findings
In a study focusing on antibacterial effects, this compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity .
Anti-inflammatory Effects
Indole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The anti-inflammatory effects are primarily attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses. Compounds similar to this compound have shown to reduce the expression of inflammatory markers in cell models .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly targeting cholinesterases and proteases.
Enzyme Inhibition Studies
Research indicates that indole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition constant (Ki) values for some derivatives were reported to be in the nanomolar range, indicating potent enzyme inhibitory activity .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide, and how can its purity be ensured?
Methodological Answer: The compound is synthesized via a one-step coupling reaction between ethyl-1H-indole-2-carboxylate and substituted aminobenzophenones. Sodium ethoxide in DMF at 100–150°C facilitates the reaction, followed by purification via column chromatography. Structural confirmation employs H NMR , C NMR , IR spectroscopy , elemental analysis , and mass spectrometry to verify purity (>95%) and identity. Key steps include:
Q. What pharmacological models are suitable for preliminary evaluation of this compound?
Methodological Answer: Hyperlipidemic rat models are effective for assessing lipid-lowering activity. Protocols include:
- Dosage : Administer 10–50 mg/kg/day orally for 4 weeks.
- Endpoints : Measure serum LDL, HDL, and triglycerides.
- Controls : Compare with statins (e.g., atorvastatin) to benchmark efficacy.
This model identifies dose-dependent effects and acute toxicity, providing a foundation for mechanistic studies .
Q. How is the compound characterized spectroscopically, and what spectral markers are critical for validation?
Methodological Answer:
- H NMR : Key signals include the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH), indoline NH (δ 8.5–9.0 ppm, if present), and aromatic protons (δ 6.5–8.0 ppm).
- IR : Confirm carboxamide C=O stretch (~1650–1680 cm) and ethoxy C-O (~1250 cm).
- MS : Molecular ion peak ([M+H]) should match the theoretical molecular weight (±1 Da) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test alternatives to sodium ethoxide (e.g., KCO, DBU) to improve regioselectivity.
- Solvent effects : Compare DMF with DMAc or NMP for solubility and reaction rate.
- Temperature control : Use microwave-assisted synthesis at 120°C to reduce reaction time.
- Workflow : Implement inline FTIR to monitor reaction progress and automate quenching .
Q. How can contradictions in pharmacological data (e.g., variable efficacy across studies) be resolved?
Methodological Answer:
- Bioavailability studies : Measure plasma concentration via LC-MS to correlate pharmacokinetics with observed effects.
- Metabolite profiling : Use HPLC-UV/MS to identify active or inhibitory metabolites.
- Model refinement : Standardize diet and genetic background in animal models to reduce variability.
- Orthogonal assays : Validate lipid-lowering effects in vitro (e.g., HepG2 hepatocyte assays) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?
Methodological Answer:
- Substituent variation : Modify the ethoxy group (e.g., replace with methoxy, propoxy) to assess steric/electronic effects.
- Scaffold hopping : Synthesize indoline-2-carboxamide analogs fused with thiazole or benzothiazole rings.
- Computational modeling : Perform docking studies with HMG-CoA reductase or PPAR-α to prioritize targets.
- In vitro screening : Test analogs for IC values in enzymatic assays (e.g., cholesterol esterase inhibition) .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
Methodological Answer:
- Oxidative stability : Incubate with HO or liver microsomes; monitor via LC-MS for quinone derivatives.
- Hydrolytic stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation byproducts.
- Degradation pathways : Major products include hydroxylated benzoyl fragments and N-methylindoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
